molecular formula C12H9KO2 B1679057 Potassium 1-naphthaleneacetate CAS No. 15165-79-4

Potassium 1-naphthaleneacetate

Cat. No. B1679057
CAS RN: 15165-79-4
M. Wt: 224.3 g/mol
InChI Key: HPQBUYIHTJNBOM-UHFFFAOYSA-M
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Description

Potassium 1-naphthaleneacetate is a plant growth regulator in the auxin family . It is a derivative of 1-naphthaleneacetic acid . The IUPAC name for this compound is potassium (naphthalen-1-yl)acetate .


Molecular Structure Analysis

The molecular formula of Potassium 1-naphthaleneacetate is C12H9KO2 . The molecular weight is 224.3 .


Physical And Chemical Properties Analysis

Potassium 1-naphthaleneacetate appears as a solid and is soluble in water . It is stable under normal conditions .

Scientific Research Applications

1. Plant Growth and Development

Potassium 1-naphthaleneacetate (K-NA) has been studied for its effects on plant growth and development. For instance, it was found that applying α-naphthaleneacetic acid (NAA), a related compound, to loquat tree flowers can inhibit pollen grain germination and prevent ovule fertilization, thus affecting fruit set and development (Reig et al., 2014). Similarly, NAA was shown to stimulate active 3-O-methyl-d-glucose uptake in coleoptile sections of maize, indicating a potential role in carbohydrate transport and metabolism in plants (Rausch et al., 1988).

2. Impact on Fungal Growth

Research has also shown that K-NA can affect fungal growth and development. A study reported that naphthalene acetic acid potassium salt (NAA-K+) could affect the germination, sporulation, mycelial growth, and cell surface morphology of Fusarium oxysporum, a phytopathogenic fungus (Manzo‐Valencia et al., 2016). This suggests potential applications of K-NA in biocontrol strategies for agricultural pests.

3. Role in Organic Electrochemistry

In the field of electrochemistry, K-NA derivatives have been explored for their potential applications. For example, potassium naphthalene-2,6-dicarboxylate (K2NDC), a derivative, was applied as an advanced organic anode for potassium-ion batteries, showcasing efficient K+ storage and release capabilities (Li et al., 2018). This indicates the versatility of K-NA compounds in energy storage technologies.

4. Analytical Chemistry Applications

K-NA derivatives have also been utilized in analytical chemistry. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, a related compound, was used as a labelling agent for the liquid chromatographic determination of carboxylic acids, demonstrating its utility in sophisticated chemical analysis (Yasaka et al., 1990).

Safety And Hazards

Potassium 1-naphthaleneacetate is flammable and can cause irritation to the skin, eyes, and respiratory system . It is toxic to aquatic life with long-lasting effects . In case of contact, it is advised to flush with copious amounts of water and seek medical advice .

properties

IUPAC Name

potassium;2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQBUYIHTJNBOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-87-3 (Parent)
Record name Potassium 1-naphthaleneacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2034833
Record name Potassium 1-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-naphthaleneacetate

CAS RN

15165-79-4
Record name Potassium 1-naphthaleneacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 1-naphthaleneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2034833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium naphthalene-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM 1-NAPHTHALENEACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKF3CS5GBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Coloma, M Cortijo, I Fernández-Sánchez… - Inorganic …, 2020 - ACS Publications
… For the experiments, a fresh solution of each auxin, sodium indole-3-acetate (NaIAA), dichlorophenoxyacetic acid (H2,4-D), and potassium 1-naphthaleneacetate (KNAA), and each …
Number of citations: 9 pubs.acs.org
AS Wexler - Spectrochimica Acta Part A: Molecular Spectroscopy, 1967 - Elsevier
The spectra of sodium benzoate and many para-substituted benzoate salts contain an intense band assigned to aromatic ring stretching modes which is several-fold more intense than …
Number of citations: 12 www.sciencedirect.com
I Coloma, M Cortijo, MJ Mancheño… - Inorganic Chemistry …, 2023 - pubs.rsc.org
… Fresh solutions of dichlorophenoxyacetic acid (H2,4-D), potassium 1-naphthaleneacetate (KNAA), and each diruthenium compound (Ru2,4-D, RuNAA, Ru′2,4-D, and Ru′NAA) were …
Number of citations: 2 pubs.rsc.org
BA Aqil - 1966 - search.proquest.com
… 578) soaking sugar beet and many other kinds of seeds in solutions of potassium 1-naphthaleneacetate at concentrations of 320.0, 106.6, 55.5,,11.8, 3-7, and 1.2 mg per litre failed to …
Number of citations: 2 search.proquest.com
N Hiraoka, M Oyanagi - Plant cell reports, 1988 - Springer
Shoot cultures of Glehnia littoralis F. Schmidt ex Miq. (Umbelliferae) were established by placing shoot tip explants on Linsmaier and Skoog medium with 1 μM NAA and 10 μM BAP. …
Number of citations: 29 link.springer.com
WW Johnson, MT Finley - 1980 - books.google.com
… phosphate esters 0,0-dimethyl-0-(2,5-dichloro-4-idodophenyl phosphorothioate decachlorooctahydro-1,3,4-metheno-2H-cyclobuta [cd]pentalen-2-one potassium 1-naphthaleneacetate …
Number of citations: 790 books.google.com

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